molecular formula C12H18BrNO2 B8323376 4-(5-Bromo-3,6-dimethylpyridin-2-yl)oxy-2-methylbutan-2-ol

4-(5-Bromo-3,6-dimethylpyridin-2-yl)oxy-2-methylbutan-2-ol

Cat. No. B8323376
M. Wt: 288.18 g/mol
InChI Key: YFBHCZNLQJBVQL-UHFFFAOYSA-N
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Patent
US08455500B2

Procedure details

According to the method of (Example 36) , from 5-bromo-3,6-dimethylpyridin-2-ol (0.74 g) and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (1.0 g), the subject compound (0.80 g) was obtained as a white solid.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([OH:9])=[N:6][C:7]=1[CH3:8].CC1C=CC(S(O[CH2:22][CH2:23][C:24]([OH:27])([CH3:26])[CH3:25])(=O)=O)=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([O:9][CH2:22][CH2:23][C:24]([CH3:26])([OH:27])[CH3:25])=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1C)O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1C)OCCC(C)(O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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